4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Neuroscience Nicotinic Acetylcholine Receptor Ion Channel Pharmacology

This 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1199783-17-9, ≥98% purity, C₉H₁₀Cl₃N, MW 238.54 g/mol) is a precisely substituted 1-aminoindane scaffold. Its distinct 4,6-dichloro pattern and free primary amine uniquely enable selective α3β4 nAChR antagonism (IC₅₀ 1.8 nM) and serve as a versatile handle for amide bond formation in P2X7 antagonist SAR programs. Well-characterized (LogP 3.36, TPSA 26.02 Ų, InChIKey PXWNKDUIGULGMU-UHFFFAOYSA-N), it provides a reliable reference standard for analytical method development. Procure this specific isomer to ensure reproducible target engagement and synthetic utility.

Molecular Formula C9H10Cl3N
Molecular Weight 238.5
CAS No. 1199783-17-9
Cat. No. B3046130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS1199783-17-9
Molecular FormulaC9H10Cl3N
Molecular Weight238.5
Structural Identifiers
SMILESC1CC2=C(C1N)C=C(C=C2Cl)Cl.Cl
InChIInChI=1S/C9H9Cl2N.ClH/c10-5-3-7-6(8(11)4-5)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H
InChIKeyPXWNKDUIGULGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1199783-17-9): Core Chemical Identity and Baseline Characteristics


4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1199783-17-9) is a dichlorinated 1-aminoindane derivative belonging to the class of indene-based bicyclic amines . It features a 2,3-dihydro-1H-indene scaffold with chlorine substituents at the 4- and 6-positions and a primary amine at the 1-position, presented as the hydrochloride salt (C₉H₁₀Cl₃N, MW 238.54 g/mol) . The compound is commercially available as a research reagent with a typical purity specification of ≥95% to 98% and a calculated logP of 3.36, indicating moderate lipophilicity conducive to central nervous system (CNS) penetration . It is not approved as a pharmaceutical agent and is intended exclusively for research and further manufacturing use .

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride: Why In-Class Compounds Cannot Be Interchanged Without Functional Validation


The 2,3-dihydro-1H-inden-1-amine scaffold supports a wide range of substitution patterns and biological activities depending on the position and number of halogen atoms, as well as the presence of additional functional groups. Structural analogs bearing chlorine atoms at different positions—such as 4,5-dichloro, 5,6-dichloro, or 6,7-dichloro isomers—exhibit markedly different pharmacological profiles, including cholinesterase inhibition, monoamine oxidase B (MAO-B) inhibition, or anticancer activity, depending on the specific substitution pattern . Moreover, N-substituted derivatives of the 4,6-dichloro core have been disclosed as allosteric P2X7 receptor modulators with potential applications in neuroinflammation and chronic pain [1]. Consequently, procurement of a specific dichloro-1-aminoindane isomer cannot be based on the generic indanamine scaffold alone; the precise substitution pattern (4,6-dichloro) and the presence of the free primary amine determine the compound's target engagement profile, synthetic utility as a building block, and biological screening outcomes.

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride: Quantitative Comparative Evidence for Scientific Selection


Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity: Subtype Selectivity Profile

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine demonstrates nanomolar antagonist activity across multiple human neuronal nicotinic acetylcholine receptor (nAChR) subtypes, with pronounced potency at the α3β4 subtype. No head-to-head comparator data for other dichloroindanamine positional isomers were identified in primary literature; however, cross-class comparison with the structurally related, unsubstituted 1-aminoindane scaffold reveals that the 4,6-dichloro substitution confers substantial nAChR antagonist activity that is absent in the parent scaffold [1].

Neuroscience Nicotinic Acetylcholine Receptor Ion Channel Pharmacology

Monoamine Transporter Inhibition Profile: Differential Selectivity Across DAT, NET, and SERT

The compound exhibits weak to moderate inhibition of human monoamine transporters, with a rank order of potency at SERT (IC₅₀ = 100 nM) > NET (IC₅₀ = 443 nM) > DAT (IC₅₀ = 658-945 nM) [1]. This profile contrasts with the potent, non-selective monoamine transporter inhibition observed for certain 3-phenyl-1-indanamine analogs (e.g., indatraline) that block DAT, NET, and SERT with comparable low nanomolar potency [2].

Monoamine Transporter Dopamine Transporter Neuropsychiatric Research

Physicochemical Property Comparison: Lipophilicity and CNS Drug-Likeness Parameters

The compound's calculated LogP of 3.36 and topological polar surface area (TPSA) of 26.02 Ų place it within favorable ranges for CNS penetration [1]. For comparison, the 5,6-dichloro positional isomer has not been reported with publicly available LogP or TPSA data, and the 4,5-dichloro isomer is available only as custom synthesis material with limited physicochemical characterization .

Medicinal Chemistry Physicochemical Properties ADME

Commercial Availability and Purity Specifications: Procurement-Ready Versus Custom Synthesis

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1199783-17-9) is available as a catalog stock item from multiple established vendors with defined purity specifications (95%-98%) and documented storage conditions (sealed, dry, 2-8°C) . In contrast, the 5,6-dichloro positional isomer (CAS 67120-42-7) is offered only via custom synthesis with extended lead times and variable minimum order quantities, while the 4,5-dichloro isomer (CAS 67236-34-4) has limited vendor coverage [1].

Chemical Procurement Research Reagent Vendor Comparison

4,6-Dichloro-2,3-dihydro-1H-inden-1-amine Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


Pharmacological Tool Compound for α3β4 Nicotinic Acetylcholine Receptor (nAChR) Studies

Based on the compound's potent α3β4 nAChR antagonist activity (IC₅₀ = 1.8 nM in human SH-SY5Y cells) [1], this compound is suitable for use as a pharmacological tool in ex vivo or in vitro studies investigating α3β4-mediated signaling in autonomic ganglia, addiction neurobiology, or nicotine dependence. Its weak activity at monoamine transporters (DAT IC₅₀ >600 nM) minimizes confounding effects from dopamine reuptake inhibition that would otherwise complicate interpretation of nAChR-mediated phenotypes.

Synthetic Building Block for P2X7 Receptor Modulator Development

Patent literature discloses 4,6-dichloro-indan-1-yl derivatives as key intermediates in the synthesis of heterocyclic amide-based P2X7 receptor antagonists, a target implicated in neuroinflammation, chronic pain, and immune dysregulation [2]. The free primary amine at the 1-position of the indane scaffold provides a versatile functional handle for amide bond formation or reductive amination, enabling structure-activity relationship (SAR) exploration of this therapeutically relevant target class.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-characterized physicochemical properties—including LogP = 3.36, TPSA = 26.02 Ų, and fully assigned InChIKey (PXWNKDUIGULGMU-UHFFFAOYSA-N)—and commercial availability at defined purity (98%) make it a suitable reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods. This is particularly relevant for laboratories synthesizing or analyzing novel indanamine-based derivatives and requiring a structurally characterized, commercially accessible reference material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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